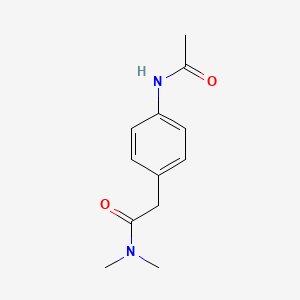

![molecular formula C17H16F2N2O2 B6538943 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide CAS No. 1060310-10-2](/img/structure/B6538943.png)

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a type of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a phenyl group . Benzamides are often used in the synthesis of various other organic compounds . Dimethylcarbamoyl chloride is a reagent known for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates, usually having pharmacological or pesticidal activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of phosgene with gaseous dimethylamine in a flow reactor . This reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis

The molecular structure of similar compounds, such as dimethylcarbamoyl chloride, consists of a carbonyl group (C=O) attached to a nitrogen atom, which is in turn bonded to two methyl groups (CH3) and a chloride atom (Cl) .Chemical Reactions Analysis

Dimethylcarbamoyl chloride is known to react with alcoholic or phenolic hydroxyl groups to form dimethyl carbamates . It can also be formed in small amounts from dimethylformamide (DMF) in the Vilsmeier–Haack reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, dimethylcarbamoyl chloride is a clear, colorless, corrosive and flammable liquid with a pungent odor, which decomposes rapidly in water .Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide, also known as F5097-0565, is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood .

Mode of Action

F5097-0565 acts as an antagonist to the MCHR1 receptor . By binding to this receptor, it prevents the action of the natural ligand, thereby inhibiting the downstream effects mediated by MCHR1 .

Biochemical Pathways

The antagonistic action of F5097-0565 on the MCHR1 receptor affects several biochemical pathways. These pathways are primarily involved in the regulation of food intake and mood . .

Pharmacokinetics

Pharmacokinetic studies are a crucial part of drug development and would typically be conducted to understand these properties .

Result of Action

The antagonistic action of F5097-0565 on the MCHR1 receptor leads to changes in food intake and mood . Specifically, it has been shown to have anxiolytic-like effects in mouse models .

Propriétés

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O2/c1-21(2)16(22)9-11-3-6-13(7-4-11)20-17(23)12-5-8-14(18)15(19)10-12/h3-8,10H,9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSKBAVUFVCKIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-(4-chlorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538868.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B6538879.png)

![3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6538890.png)

![N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide](/img/structure/B6538898.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B6538900.png)

![ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate](/img/structure/B6538916.png)

![2-[4-(2-{[1,1'-biphenyl]-4-yl}acetamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6538923.png)

![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538949.png)

![2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538955.png)

![2-{4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538956.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6538960.png)